Elacridar hydrochloride
Overview
Description
Elacridar hydrochloride is a potent inhibitor of permeability glycoprotein and breast cancer resistance protein. It is primarily used as an oral bioenhancer to target multiple drug resistance in tumors. This compound has shown promise in increasing the bioavailability of coadministered drugs by inhibiting efflux transporters that reduce drug absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elacridar hydrochloride is synthesized through a series of chemical reactions involving the formation of its core structure followed by the addition of specific functional groups. The synthesis typically involves the use of organic solvents and catalysts under controlled temperature and pressure conditions. The final product is purified through crystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity reagents and solvents, and the product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Elacridar hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Elacridar hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study efflux transporter inhibition and drug-drug interactions.
Biology: Investigated for its role in modulating cellular uptake and efflux of various substrates, including chemotherapeutic agents.
Medicine: Explored for its potential to enhance the efficacy of cancer treatments by overcoming multidrug resistance.
Industry: Utilized in the development of new drug formulations and delivery systems to improve bioavailability and therapeutic outcomes
Mechanism of Action
Elacridar hydrochloride exerts its effects by inhibiting permeability glycoprotein and breast cancer resistance protein, which are ATP-dependent efflux pumps with broad substrate specificity. By inhibiting these transporters, this compound increases the bioavailability of coadministered drugs, allowing for higher therapeutic plasma concentrations. This mechanism is particularly useful in overcoming multidrug resistance in cancer cells .
Comparison with Similar Compounds
Tariquidar: Another potent inhibitor of permeability glycoprotein, used in similar applications to enhance drug bioavailability.
Zosuquidar: A third-generation permeability glycoprotein inhibitor with similar properties and applications.
Uniqueness of Elacridar Hydrochloride: this compound is unique in its dual inhibition of both permeability glycoprotein and breast cancer resistance protein, making it a versatile bioenhancer for a wide range of drugs. Its ability to increase the bioavailability of coadministered drugs and overcome multidrug resistance sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJZZHRYSSFJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932123 | |
Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143851-98-3, 178436-75-4 | |
Record name | Elacridar hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GF 120918A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ELACRIDAR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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